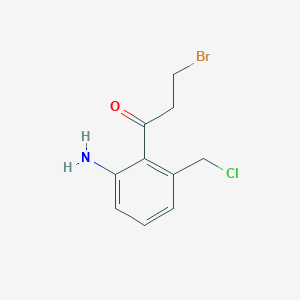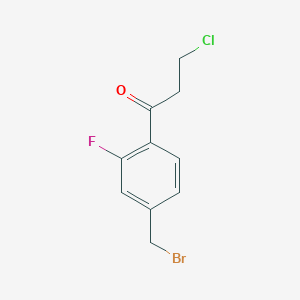
1-Chloro-3,5-bis(trichloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,5-bis(trichloromethyl)benzene is an organic compound with the molecular formula C8H3Cl7. It is known for its high chlorine content and is used in various chemical applications. This compound is characterized by the presence of a chlorine atom and two trichloromethyl groups attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-bis(trichloromethyl)benzene can be synthesized through the chlorination of 1,3-bis(trichloromethyl)benzene. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction is carried out in specialized reactors equipped with safety measures to handle the highly reactive chlorine gas .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3,5-bis(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The trichloromethyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions typically produce carboxylic acids or other oxidized compounds .
Applications De Recherche Scientifique
1-Chloro-3,5-bis(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It can be used in studies involving the effects of chlorinated organic compounds on biological systems.
Medicine: Research into its potential use in pharmaceuticals is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-chloro-3,5-bis(trichloromethyl)benzene involves its interaction with various molecular targets. The compound’s high chlorine content allows it to participate in reactions that modify the structure and function of other molecules. The trichloromethyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Benzotrichloride (α,α,α-Trichlorotoluene): Similar in structure but lacks the chlorine atom on the benzene ring.
1,3-Bis(trichloromethyl)benzene: Lacks the chlorine atom at the 1-position.
1,4-Bis(trichloromethyl)benzene: Similar but with trichloromethyl groups at different positions on the benzene ring.
Uniqueness: 1-Chloro-3,5-bis(trichloromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of both a chlorine atom and trichloromethyl groups on the benzene ring makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
60047-42-9 |
|---|---|
Formule moléculaire |
C8H3Cl7 |
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
1-chloro-3,5-bis(trichloromethyl)benzene |
InChI |
InChI=1S/C8H3Cl7/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H |
Clé InChI |
WGYHFKVJCNESGY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



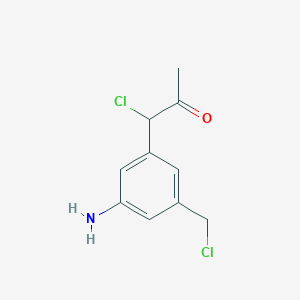
![6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B14061799.png)
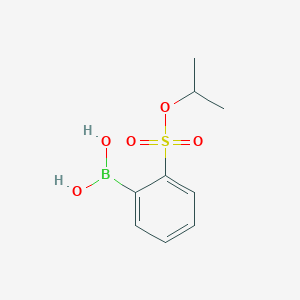
![Methyl 2-oxo-2-(5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14061818.png)
![Pyrido[2,3-F]quinoxaline](/img/structure/B14061820.png)
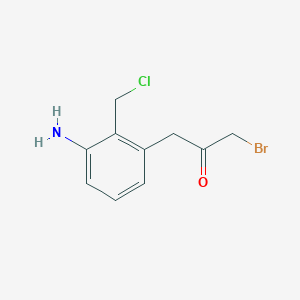
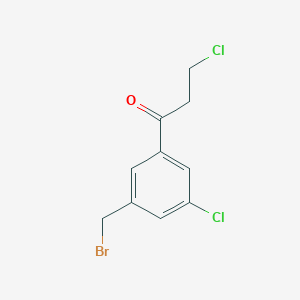
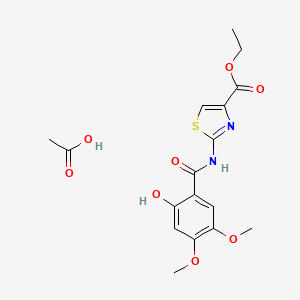

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,5S)-3-methoxy-1-[(2S)-2-[(2R)-1-methoxy-2-methyl-3-oxo-3-[[(1R)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14061849.png)

